molecular formula C73H143N3O8S8 B11928847 2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

Cat. No.: B11928847
M. Wt: 1447.5 g/mol
InChI Key: OYTFZJQQEBSHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate is a complex organic compound characterized by multiple dodecyldisulfanyl groups and ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate involves multiple steps. The initial step typically includes the formation of dodecyldisulfanyl intermediates, which are then reacted with ethoxy compounds under controlled conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The dodecyldisulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its dodecyldisulfanyl and ethoxy groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate is unique due to its multiple dodecyldisulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C73H143N3O8S8

Molecular Weight

1447.5 g/mol

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C73H143N3O8S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-58-81-70(77)46-50-75(51-47-71(78)82-59-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)56-54-74(5)55-57-76(52-48-72(79)83-60-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)53-49-73(80)84-61-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3

InChI Key

OYTFZJQQEBSHCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.